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molecular formula C5H6BrN3 B1523641 4-Bromo-2-hydrazinylpyridine CAS No. 1019918-39-8

4-Bromo-2-hydrazinylpyridine

Cat. No. B1523641
M. Wt: 188.03 g/mol
InChI Key: JNOVZPGBPRDTHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07700593B2

Procedure details

A mixture of 4-bromo-2-fluoropyridine (8.67 g, 49.3 mmol) and anhydrous hydrazine (16.00 ml, 501 mmol) was heated at 70° C. for 2.5 h. The reaction was cooled to RT, basified with 5N NaOH and diluted with 60 mL of water. The precipitate was filtered, washed with water and dried in vacuo at 50° C. to give 6.80 g of the title compound as a white amorphous solid.
Quantity
8.67 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4](F)[CH:3]=1.[NH2:9][NH2:10].[OH-].[Na+]>O>[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH:9][NH2:10])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
8.67 g
Type
reactant
Smiles
BrC1=CC(=NC=C1)F
Name
Quantity
16 mL
Type
reactant
Smiles
NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to RT
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 50° C.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=NC=C1)NN
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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